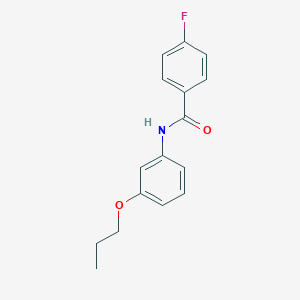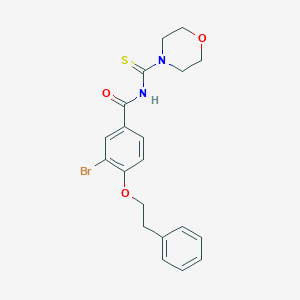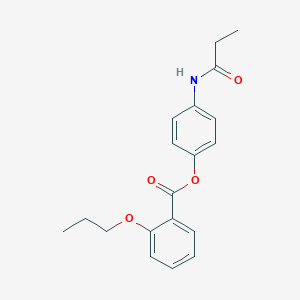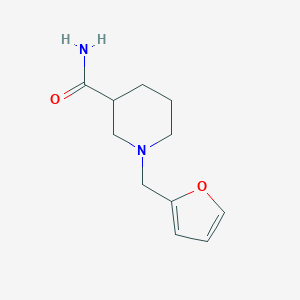![molecular formula C16H15NO3 B268719 Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)
Methyl 3-[methyl(phenyl)carbamoyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[methyl(phenyl)carbamoyl]benzoate, also known as Methyl N-phenylcarbamate, is an organic compound that belongs to the family of carbamates. It is widely used in scientific research for its unique properties and potential applications.
Mécanisme D'action
Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate inhibits the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound N-phenylcarbamate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. This mechanism of action has potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
This compound N-phenylcarbamate has been shown to have significant biochemical and physiological effects. In animal studies, it has been demonstrated to improve cognitive function and memory retention. Moreover, this compound N-phenylcarbamate has been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate has several advantages as a reagent in lab experiments. It is relatively easy to synthesize, and it has a high yield. Moreover, it is stable under normal laboratory conditions and can be stored for a long time without degradation. However, this compound N-phenylcarbamate can be toxic and should be handled with care. It is also important to note that the use of this compound N-phenylcarbamate in lab experiments requires appropriate safety measures and protocols.
Orientations Futures
There are several future directions for the use of Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. Moreover, this compound N-phenylcarbamate could be used as a building block for the synthesis of new biologically active molecules with potential therapeutic applications. Additionally, further studies could be conducted to investigate the potential analgesic and anti-inflammatory effects of this compound N-phenylcarbamate in vivo.
Conclusion:
This compound 3-[methyl(phenyl)carbamoyl]benzoate, or this compound N-phenylcarbamate, is a versatile compound with potential applications in scientific research. It can be synthesized using a simple and efficient method and has been used as a reagent for the synthesis of various organic compounds. Moreover, this compound N-phenylcarbamate has potential therapeutic applications in the treatment of neurological disorders and pain and inflammation. As further research is conducted, it is likely that new applications for this compound N-phenylcarbamate will be discovered, making it an important compound in the field of organic chemistry and pharmacology.
Méthodes De Synthèse
Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate can be synthesized by reacting methyl 3-aminobenzoate with phenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place at room temperature and yields this compound N-phenylcarbamate as a white solid with a high yield.
Applications De Recherche Scientifique
Methyl 3-[methyl(phenyl)carbamoyl]benzoate N-phenylcarbamate has been extensively used in scientific research as a reagent for the synthesis of various organic compounds. It has also been used as a starting material for the synthesis of other carbamate derivatives. Moreover, this compound N-phenylcarbamate has been used as a building block in the synthesis of biologically active molecules such as anticancer agents, antiviral agents, and antimicrobial agents.
Propriétés
IUPAC Name |
methyl 3-[methyl(phenyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(11-12)16(19)20-2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKZROBAUGNEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)

![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)

![4-[(Tetrahydro-2-furanylmethoxy)carbonyl]phenyl 2-fluorobenzoate](/img/structure/B268652.png)

![N-(2-furoyl)-N'-[3-(1-pyrrolidinylcarbonyl)phenyl]thiourea](/img/structure/B268658.png)

![N-benzyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268664.png)
![N-[3-(1-azepanylcarbonyl)phenyl]nicotinamide](/img/structure/B268670.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]nicotinamide](/img/structure/B268671.png)